Compound Description: ARQ 092 is a potent, selective, and orally bioavailable allosteric inhibitor of AKT kinases, specifically targeting AKT1, AKT2, and AKT3. [] It exhibits strong antitumor activity, particularly in a human xenograft mouse model of endometrial adenocarcinoma. [] ARQ 092 exerts its inhibitory effect by binding to an allosteric site on AKT, preventing its activation and subsequent phosphorylation of downstream targets like PRAS40. []
Compound Description: BYK191023 is a highly selective inhibitor of inducible nitric oxide synthase (iNOS), exhibiting competitive inhibition with L-arginine at the enzyme's catalytic site. [, ] It displays significant in vivo potency in rat models of lipopolysaccharide-induced systemic inflammation, effectively suppressing plasma nitrate/nitrite (NOx) levels and preventing hypotension. [] Additionally, BYK191023 demonstrates irreversible inactivation of iNOS in the presence of NADPH. [] This irreversible inhibition is associated with heme loss from iNOS and a diminished ability to form the ferrous heme-CO complex. []
Relevance: BYK191023 exhibits a close structural resemblance to [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine, both sharing the core imidazo[4,5-b]pyridine structure. [] The key distinction lies in the substitution at the 2-position: BYK191023 has a 2-(4-methoxy-pyridin-2-yl)ethyl group, while the target compound has a 2-(3-propylamine)ethyl group. [] This subtle difference highlights how modifications to the substituents on the imidazo[4,5-b]pyridine core can drastically alter the pharmacological profile.
Compound Description: This series of compounds was developed as potential antihistamines, exploring the bioisosteric replacement of a 2-pyridyl ring in astemizole with a phenyl nucleus. [] These derivatives were evaluated for their in vivo antihistaminic activity in rats and guinea pigs using the compound 48/80-induced lethality and histamine-induced lethality tests, respectively. []
Relevance: This series provides a broader context for understanding the structure-activity relationships within the imidazo[4,5-b]pyridine class. While [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine features a propyl group at the 3-position and an ethylamine substituent at the 2-position, this series explores the impact of a 4-piperidinyl group at the 2-position and various substituents at the 3-position. [] This comparison emphasizes the importance of substituent modifications in influencing the pharmacological activity of imidazo[4,5-b]pyridine derivatives.
Compound Description: This series comprises orally bioavailable, selective, and potent ATP-independent Akt inhibitors. [] These compounds were discovered through a combined biochemical and biophysical screening approach, aiming to identify inhibitors with a distinct mechanism of action compared to ATP-competitive inhibitors. [] Crystallographic studies of a representative compound bound to Akt1 confirmed that these inhibitors bind to the ATP binding cleft, effectively blocking ATP binding. [] In vitro studies demonstrated potent inhibition of intracellular Akt activation and its downstream target, PRAS40. [] Furthermore, in vivo pharmacodynamic and pharmacokinetic assessments in mice revealed the ability of these compounds to effectively inhibit Akt activation and the downstream effector p70S6 following oral administration. []
Relevance: This series shares a considerable structural similarity with ARQ 092 and highlights the significance of the 3-(3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine core for Akt inhibition. [, ] While [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine features a propyl group at the 3-position and an ethylamine substituent at the 2-position, this series maintains the phenyl group at the 3-position and explores different substitutions on the phenyl ring at the 2-position of the imidazo[4,5-b]pyridine core. [] This comparison underscores the potential of the imidazo[4,5-b]pyridine scaffold as a starting point for developing potent and selective kinase inhibitors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.